molecular formula C10H8F4O2 B13431234 4'-Fluoro-2'-methoxy-5'-(trifluoromethyl)acetophenone

4'-Fluoro-2'-methoxy-5'-(trifluoromethyl)acetophenone

Cat. No.: B13431234
M. Wt: 236.16 g/mol
InChI Key: MIEMZLUURRVIQA-UHFFFAOYSA-N
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Description

4’-Fluoro-2’-methoxy-5’-(trifluoromethyl)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a fluoro group, a methoxy group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2’-methoxy-5’-(trifluoromethyl)acetophenone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2’-methoxy-5’-(trifluoromethyl)acetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Fluoro-2’-methoxy-5’-(trifluoromethyl)acetophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-methoxy-5’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets and pathways. The presence of the fluoro, methoxy, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Fluoro-3’-methoxyacetophenone
  • 2’-Methoxy-5’-(trifluoromethyl)acetophenone
  • 4’-Methoxy-3’-trifluoromethylacetophenone

Uniqueness

4’-Fluoro-2’-methoxy-5’-(trifluoromethyl)acetophenone is unique due to the specific arrangement of its substituents, which can result in distinct chemical and physical properties.

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

1-[4-fluoro-2-methoxy-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H8F4O2/c1-5(15)6-3-7(10(12,13)14)8(11)4-9(6)16-2/h3-4H,1-2H3

InChI Key

MIEMZLUURRVIQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)F)C(F)(F)F

Origin of Product

United States

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